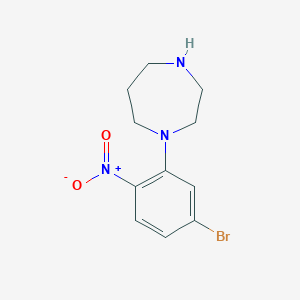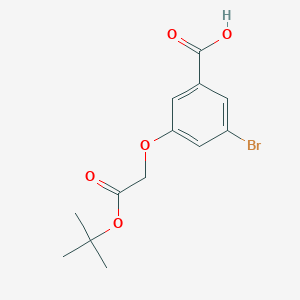
O-beta-ribosyl(1''--2')adenosine-5''-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate is a modified nucleotide that has been identified in yeast methionine initiator tRNA. This compound is an isomeric form of O-ribosyl-adenosine, bearing an additional phosphoryl-monoester group on its ribose 2 moiety. The structural determination of this compound has revealed that it has a (1’‘→2’)-glycosidic bond with a β-spatial configuration .
Méthodes De Préparation
The synthesis of O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate involves several steps. One method includes the chemical procedure of periodate oxidation and subsequent β-elimination with cyclohexylamine on mono- and dinucleotides containing the compound . Another method involves the use of H-phosphonate chemistry, where 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose reacts in the presence of SnCl4 to form the ribosyl ring .
Analyse Des Réactions Chimiques
O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate undergoes various chemical reactions, including oxidation and substitution. Periodate oxidation is a common reaction used to characterize the location of the phosphate group on the ribose moiety . The compound can also undergo β-elimination reactions with cyclohexylamine . The major products formed from these reactions include modified nucleotides with specific glycosidic bonds.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It plays a crucial role in RNA production, modifying nucleotides in RNA formation for mRNA molecule production used in protein synthesis. Additionally, it is essential for the biosynthesis of purine, a crucial molecular base in DNA and RNA. The compound’s unique structure and properties make it valuable for studying tRNA modifications and protein biosynthesis.
Mécanisme D'action
The mechanism of action of O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate involves its incorporation into tRNA, where it forms a (1’‘→2’)-glycosidic bond with a β-spatial configuration . This modification affects the tRNA’s function in protein synthesis, enhancing its stability and efficiency. The molecular targets and pathways involved include the ribose moiety and the phosphate group, which play critical roles in the compound’s activity .
Comparaison Avec Des Composés Similaires
O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate can be compared with other similar compounds, such as O-alpha-ribosyl-(1’‘–2’)-adenosine from poly(ADP-Ribose) . The primary difference lies in the spatial configuration of the glycosidic bond, with the former having a β-configuration and the latter an α-configuration . Other similar compounds include 2’-O-ribosyladenosine (phosphate) and 5’‘-phosphate of O-ribosyl(1’‘–2’‘) guanosine . The unique β-configuration of O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate distinguishes it from these related compounds.
Propriétés
Formule moléculaire |
C15H22N5O11P |
|---|---|
Poids moléculaire |
479.34 g/mol |
Nom IUPAC |
[5-[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H22N5O11P/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(23)5(1-21)29-14)31-15-10(24)8(22)6(30-15)2-28-32(25,26)27/h3-6,8-11,14-15,21-24H,1-2H2,(H2,16,17,18)(H2,25,26,27) |
Clé InChI |
OTKILVSIHNCMGB-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)


![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)

![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

